2,4-Dihydroxy-3,3-dimethylbutanoic acid

Übersicht

Beschreibung

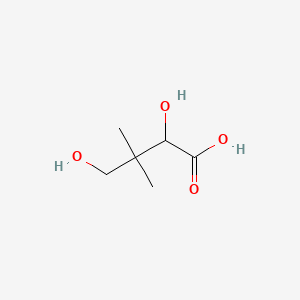

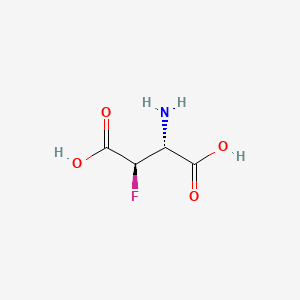

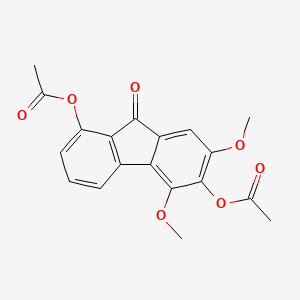

2,4-Dihydroxy-3,3-Dimethyl-Butyrate is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The compound is characterized by its molecular formula C6H12O4 and a molecular weight of 148.16 g/mol .

Wirkmechanismus

Target of Action

The primary target of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is Pantothenate synthetase . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

It is known to interact with its target, pantothenate synthetase, potentially influencing the synthesis of pantothenate .

Biochemical Pathways

This compound is involved in the phosphopantothenate biosynthesis pathway . This pathway is responsible for the de novo synthesis of R-pantothenate (vitamin B5) from valine in plants and microorganisms .

Result of Action

Given its role in the phosphopantothenate biosynthesis pathway, it may influence the levels of pantothenate and coenzyme A in the cell, thereby affecting various metabolic processes .

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.

Cellular Effects

This compound influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of this compound ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between this compound and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of this compound is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .

Metabolic Pathways

This compound is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of this compound for enzymatic reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2,4-Dihydroxy-3,3-Dimethyl-Butyrat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Oxidation von 2,2-Dimethyl-3-Hydroxypropanal. Die Reaktion erfordert typischerweise ein Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 2,4-Dihydroxy-3,3-Dimethyl-Butyrat oft die Verwendung großtechnischer Oxidationsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden fortschrittliche katalytische Systeme und kontinuierliche Fließreaktoren, um eine effiziente Umwandlung und minimale Nebenprodukte zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

2,4-Dihydroxy-3,3-Dimethyl-Butyrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen in Wasserstoffatome umwandeln.

Substitution: Die Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Säurechloride.

Hauptsächlich gebildete Produkte

Oxidation: Carbonsäuren.

Reduktion: Alkane.

Substitution: Halogenierte Derivate, Ester.

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxy-3,3-Dimethyl-Butyrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenzielle Rolle in Stoffwechselwegen und Enzyminteraktionen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Dihydroxy-3,3-Dimethyl-Butyrat beinhaltet seine Interaktion mit bestimmten Enzymen und Stoffwechselwegen. Es ist bekannt, dass es Pantothensynthetase, ein Enzym, das an der Biosynthese von Coenzym A beteiligt ist, angreift. Diese Interaktion kann verschiedene biochemische Prozesse beeinflussen, darunter den Fettsäurestoffwechsel und die Energieproduktion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,4-Dihydroxy-3,3-Dimethylbutansäure

- 2,4-Dihydroxy-3,3-Dimethylbutannitril

- 3-Cyano-2,2-Dimethyl-L,3-Propandiol

Einzigartigkeit

2,4-Dihydroxy-3,3-Dimethyl-Butyrat ist aufgrund seiner spezifischen Strukturkonfiguration und seiner funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, mit Pantothensynthetase zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Molekül sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-29-1 | |

| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?

A1: this compound serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.

Q2: What is the connection between this compound and esophageal cancer research?

A2: While there is no direct research linking this compound to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)